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molecular formula C10H10Cl3NO2 B1352589 4-Methoxybenzyl 2,2,2-Trichloroacetimidate CAS No. 89238-99-3

4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Cat. No. B1352589
M. Wt: 282.5 g/mol
InChI Key: TYHGKLBJBHACOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585885B2

Procedure details

Add a solution of 4-methoxybenzyl alcohol (31 mL, 250 mmol) in diethyl ether (250 ml) to sodium hydride (1.0 g, 25 mmol, 60% suspension in mineral oil) in diethyl ether (250 ml). Stir 30 min. Cool in ice bath and add trichloroacetonitrile (25 mL, 250 mmol) and let slowly warm to room temperature. Concentrate and dissolve in petroleum ether containing 0.3% methanol (330 mL) and filter through a filtering agent and concentrate to give the title compound (67 g, 95%).
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[H-].[Na+].[Cl:13][C:14]([Cl:18])([Cl:17])[C:15]#[N:16]>C(OCC)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][O:8][C:15](=[NH:16])[C:14]([Cl:18])([Cl:17])[Cl:13])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
31 mL
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
ClC(C#N)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool in ice bath
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in petroleum ether containing 0.3% methanol (330 mL)
FILTRATION
Type
FILTRATION
Details
filter through a filtering agent
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(COC(C(Cl)(Cl)Cl)=N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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